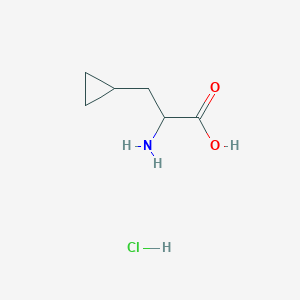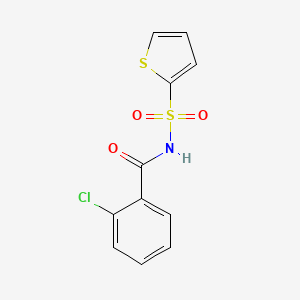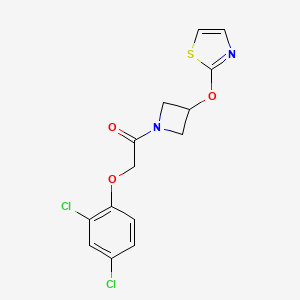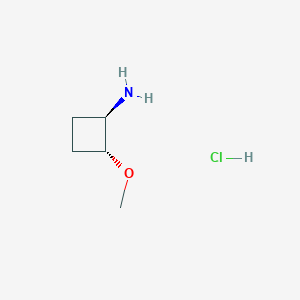
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a chemical compound that belongs to the quinolone family of compounds . It has a molecular formula of C13H10FNO2 and a molecular weight of 231.22 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The molecule contains a cyclopropyl group and a fluorine atom attached to the quinoline ring, and a carboxylic acid group attached to the 4-position of the quinoline ring .Scientific Research Applications
Antimycobacterial Activities
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid derivatives have shown significant potential in antimycobacterial activities. Compounds synthesized from this chemical structure have demonstrated in vitro and in vivo effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Photochemical Properties
Research has been conducted on the photochemistry of similar compounds, demonstrating low-efficiency substitution and decarboxylation under various conditions, which highlights the compound's stability and potential modification pathways (Mella, Fasani, & Albini, 2001).
Synthesis and Antibacterial Activity
Various derivatives have been synthesized for antibacterial applications. These compounds exhibit moderate activity against an assortment of bacterial species, indicating their potential as antibacterial agents (Abu-Sheaib, Zahra, El-Abadelah, & Voelter, 2008).
Antimicrobial Study of Fluoroquinolone-based Derivatives
Fluoroquinolone-based derivatives of 2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid have been studied for their antifungal and antibacterial activities, demonstrating promising results in this area (Patel & Patel, 2010).
Antitumor Activity
Derivatives of this compound have displayed significant antitumor activity against various human tumor cell lines, especially breast carcinoma, indicating their potential in cancer treatment (El-Abadelah, Abu Shuheil, Hassuneh, Al-Hiari, & Qaisi, 2007).
properties
IUPAC Name |
2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRYZZREWPGFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)


![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)
![6,8-Dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline](/img/structure/B2379024.png)

![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)
![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)
![3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2379031.png)